3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide, also known as BRD-0705, is a small molecule compound that has shown promising results in scientific research for various applications.
Mechanism of Action
The exact mechanism of action of 3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been found to have antioxidant activity, which may help protect cells from oxidative damage. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide for lab experiments is its relatively low toxicity, which makes it a safer alternative to some other compounds that have been studied for similar applications. However, its low solubility in water can make it difficult to work with, and its effects on different cell types and in vivo models may vary, which can make it challenging to interpret results.
Future Directions
There are several potential future directions for research on 3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the exploration of its potential applications in other areas of scientific research, such as cardiovascular disease and metabolic disorders. Further studies are also needed to better understand its mechanism of action and to optimize its use in different experimental settings.
Scientific Research Applications
3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential application in various scientific research areas. One of the most promising areas is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-19(2)8-4-7-17-15(20)14-10-13(18-21-14)11-5-3-6-12(16)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJDAKPXELJBMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC(=NO1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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